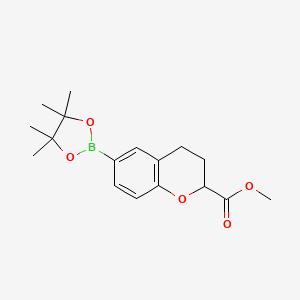

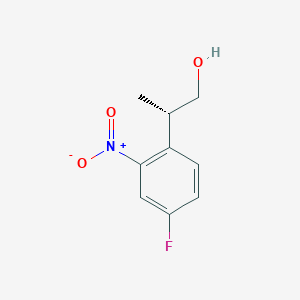

2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide" is a chemical of interest due to its structural uniqueness and potential applications in various scientific fields. While specific research directly addressing this compound was not found, related studies on similar compounds provide valuable insights into its likely characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorophenoxy derivatives with various acetamides or thiophene-containing compounds. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, indicating a potential pathway for synthesizing similar structures (Tao Jian-wei, 2009).

Molecular Structure Analysis

Structural analysis of related acetamides reveals non-planar discrete molecules, often linked by intermolecular hydrogen bonds. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes as non-planar molecules, suggesting similar potential molecular configurations for our compound of interest (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Compounds in this category typically exhibit varied chemical behaviors, such as forming chains via C—H⋯O intermolecular interactions or displaying significant antibacterial activity, as seen in derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide (K. Ramalingam et al., 2019).

Scientific Research Applications

Synthesis and Antitumor Activity

- Compounds incorporating structures similar to the query chemical, specifically those bearing heterocyclic rings and acetamide derivatives, have been synthesized and evaluated for their potential antitumor activities. For instance, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Photocatalytic Oxidation Studies

- Research into the photocatalytic oxidation of chlorophenols has provided insights into the degradation pathways of environmental pollutants. A study focused on 2,4-dichlorophenol's oxidation by CdS, revealing different oxidation mechanisms based on the pH and the presence of thioacetamide, underscores the complexity of interactions within these systems (Tang & Huang, 1995).

Antimicrobial and Antifungal Activities

- Novel triazole compounds containing thioamide groups have been synthesized and tested for their biological activities, showcasing antifungal and plant growth regulating properties. This emphasizes the potential of structurally related compounds in developing new antibacterial and antifungal agents (Fa-qian et al., 2005).

Anticonvulsant Evaluation

- The synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide highlight their potential in anticonvulsant applications. One study revealed significant activity against seizures, suggesting the relevance of acetamide derivatives in neurological research (Nath et al., 2021).

Photovoltaic and Optical Studies

- Investigations into the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs have explored their potential in dye-sensitized solar cells (DSSCs). This work highlights the efficiency of these compounds in light harvesting and electron injection processes, demonstrating their utility in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S/c20-16-5-7-17(8-6-16)23-12-19(22)21-11-14-3-1-2-4-18(14)15-9-10-24-13-15/h1-10,13H,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCANBRCQFQHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)